molecular formula C7H13N3O3 B12058247 3-Methyl-L-histidine N-hydrate CAS No. 307310-73-2

3-Methyl-L-histidine N-hydrate

Cat. No.: B12058247
CAS No.: 307310-73-2
M. Wt: 187.20 g/mol
InChI Key: JVZHCTIDJLKMST-RGMNGODLSA-N
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Description

3-Methyl-L-histidine N-hydrate is a non-proteinogenic amino acid derivative of L-histidine. It is characterized by the substitution of a methyl group at the 3-position of the imidazole ring of histidine. This compound is often used as a biomarker for muscle protein breakdown and has various applications in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-L-histidine N-hydrate typically involves the methylation of L-histidine. One common method is the use of methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective methylation at the 3-position of the imidazole ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is then crystallized and hydrated to obtain the N-hydrate form .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-L-histidine N-hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazole derivatives, while substitution reactions can yield various methylated or alkylated histidine compounds .

Scientific Research Applications

3-Methyl-L-histidine N-hydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-L-histidine N-hydrate involves its role as a biomarker for muscle protein breakdown. It is incorporated into muscle proteins and released into the bloodstream during muscle catabolism. The compound is then excreted in the urine, where it can be measured to assess muscle protein turnover. The molecular targets and pathways involved include the ubiquitin-proteasome pathway and various proteolytic enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-L-histidine N-hydrate is unique due to its specific methylation at the 3-position of the imidazole ring. This structural feature distinguishes it from other methylated histidine derivatives and contributes to its specific biological functions and applications .

Properties

CAS No.

307310-73-2

Molecular Formula

C7H13N3O3

Molecular Weight

187.20 g/mol

IUPAC Name

(2S)-2-amino-3-(3-methylimidazol-4-yl)propanoic acid;hydrate

InChI

InChI=1S/C7H11N3O2.H2O/c1-10-4-9-3-5(10)2-6(8)7(11)12;/h3-4,6H,2,8H2,1H3,(H,11,12);1H2/t6-;/m0./s1

InChI Key

JVZHCTIDJLKMST-RGMNGODLSA-N

Isomeric SMILES

CN1C=NC=C1C[C@@H](C(=O)O)N.O

Canonical SMILES

CN1C=NC=C1CC(C(=O)O)N.O

Origin of Product

United States

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